Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

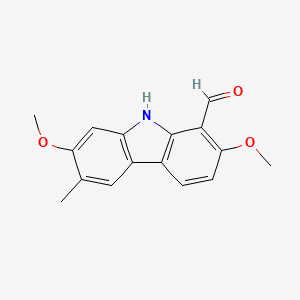

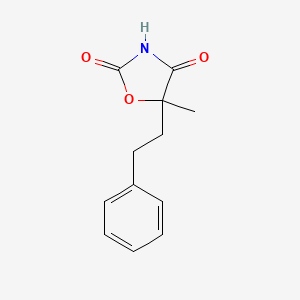

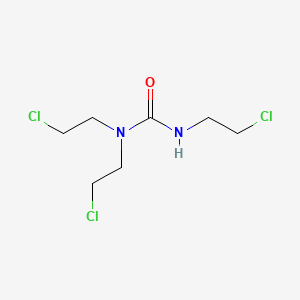

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is the isotope labelled analog of Gleevec Mesylate . It is a deuterated tyrosine kinase inhibitor . Gleevec Mesylate is a rationally designed oral signal transduction inhibitor that specifically targets several protein tyrosine kinases .

Molecular Structure Analysis

The molecular formula of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is C30H35N7O4S . The molecular weight is 597.8 g/mol . The exact mass is 597.29733776 g/mol .

Chemical Reactions Analysis

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is an inhibitor of specific protein tyrosine kinases . It works by binding close to the ATP binding site of bcr-abl, locking it in a closed or self-inhibited conformation, and therefore inhibiting the enzyme activity of the protein semi-competitively .

Applications De Recherche Scientifique

Combination Therapy and Resistance Mechanisms

Gleevec-d8 Mesylate, initially celebrated for its efficacy in treating chronic myeloid leukemia (CML), has been explored in combination with other chemotherapeutic agents to counteract resistance mechanisms. Studies suggest that when combined with conventional chemotherapeutics or inhibitors of other signal transduction molecules, it could potentially control leukemia more effectively, possibly minimizing resistance and relapse risks in CML treatments (A. Tipping & J. Melo, 2003).

Targeting Platelet-Derived Growth Factor Receptor in Osteosarcoma

Research into the expression of platelet-derived growth factor (PDGF) receptor in osteosarcoma suggests that Imatinib Mesylate's effectiveness might be linked to its ability to block PDGF-induced signal transduction, impacting tumor growth and survival. However, its cytotoxic effects vary, indicating a need for further exploration of its role as a potential therapeutic agent in osteosarcoma treatment (T. Kubo et al., 2008).

Molecular Basis of Efficacy in Gastrointestinal Stromal Tumors

The efficacy of Imatinib Mesylate in treating gastrointestinal stromal tumors (GISTs) is another significant area of research. The drug's mechanism involves inducing apoptosis in tumor cells and causing some to enter a quiescent state, through a process involving the DREAM complex. This insight opens avenues for therapeutic interventions aiming for more effective responses in GIST treatment (J. Decaprio & A. Duensing, 2014).

Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia

The role of Gleevec-d8 Mesylate as a tyrosine kinase inhibitor (TKI) extends to its groundbreaking impact on CML treatment. It has led to improved prognosis, response rates, overall survival, and patient outcomes by specifically inhibiting BCR-ABL tyrosine kinase. Despite these advances, resistance remains a challenge, prompting the development of second-generation TKIs and the exploration of new therapeutic targets (Xin An et al., 2010).

Exploring New Therapeutic Frontiers

Recent studies have also considered Imatinib Mesylate's potential in non-oncological contexts, such as treating COVID-19 associated pulmonary fibrosis. Its antifibrotic and antithrombotic properties suggest it could play a role in managing severe complications associated with COVID-19, demonstrating the drug's versatility beyond cancer treatment (I. Mikhaylova et al., 2021).

Safety And Hazards

Propriétés

Numéro CAS |

1092942-83-0 |

|---|---|

Nom du produit |

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) |

Formule moléculaire |

C30H35N7O4S |

Poids moléculaire |

597.764 |

Nom IUPAC |

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2; |

Clé InChI |

YLMAHDNUQAMNNX-NZEOXOADSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |

Synonymes |

4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate; CGP 57148B-d8; Gleevac-d8; Glivec-d8; Imatinib-d8 Mesilate; Imatinib-d8 Mesylate; STI 571-d8; _x000B__x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)

![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)